molecular formula C16H16BrN3O2S B237835 5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No. B237835
M. Wt: 394.3 g/mol
InChI Key: MFYNDJYGDIMOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and division. This results in the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, the compound has been shown to exhibit anti-inflammatory and antioxidant properties. It has also been investigated for its potential use in the treatment of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, the compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. One area of focus is the development of new drug delivery systems that can improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of other diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of the compound in humans.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves the reaction of 5-bromo-2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-2-pyridinecarboxamide in the presence of a base to yield the final product.

Scientific Research Applications

Research on 5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has primarily focused on its potential therapeutic applications. The compound has been shown to exhibit significant anticancer activity, with studies indicating that it is effective against a range of cancer cell lines. Additionally, the compound has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

Molecular Formula

C16H16BrN3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C16H16BrN3O2S/c1-9-4-5-18-13(6-9)19-16(23)20-15(21)12-8-11(17)7-10(2)14(12)22-3/h4-8H,1-3H3,(H2,18,19,20,21,23)

InChI Key

MFYNDJYGDIMOPW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2OC)C)Br

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=C(C(=CC(=C2)Br)C)OC

Origin of Product

United States

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